Cas no 107972-49-6 (Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide)
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-amino-1H-imidazole-2-carboxylate hydrobromide
- ETHYL 4-AMINO-1H-IMIDAZOLE-2-CARBOXYLATE HYDROBROMIDE
- AB59759
- NE47572
- Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide
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- Inchi: 1S/C6H9N3O2.BrH/c1-2-11-6(10)5-8-3-4(7)9-5;/h3H,2,7H2,1H3,(H,8,9);1H
- InChI Key: YXUQCUQGAOIMGU-UHFFFAOYSA-N
- SMILES: Br.O(CC)C(C1=NC=C(N)N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 151
- Topological Polar Surface Area: 81
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003660-5g |
Ethyl 5-amino-1H-imidazole-2-carboxylate hydrobromide |
107972-49-6 | 95% | 5g |
$1421.28 | 2023-09-04 | |
| Alichem | A069003660-10g |
Ethyl 5-amino-1H-imidazole-2-carboxylate hydrobromide |
107972-49-6 | 95% | 10g |
$1985.94 | 2023-09-04 | |
| Alichem | A069003660-25g |
Ethyl 5-amino-1H-imidazole-2-carboxylate hydrobromide |
107972-49-6 | 95% | 25g |
$3684.00 | 2023-09-04 | |
| Enamine | EN300-177963-1g |
ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide |
107972-49-6 | 1g |
$364.0 | 2023-09-20 | ||
| Enamine | EN300-177963-5g |
ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide |
107972-49-6 | 5g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-177963-10g |
ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide |
107972-49-6 | 10g |
$2470.0 | 2023-09-20 | ||
| Enamine | EN300-177963-0.05g |
ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide |
107972-49-6 | 0.05g |
$85.0 | 2023-09-20 | ||
| Enamine | EN300-177963-0.1g |
ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide |
107972-49-6 | 0.1g |
$126.0 | 2023-09-20 | ||
| Enamine | EN300-177963-0.25g |
ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide |
107972-49-6 | 0.25g |
$181.0 | 2023-09-20 | ||
| Enamine | EN300-177963-0.5g |
ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide |
107972-49-6 | 0.5g |
$285.0 | 2023-09-20 |
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide (CAS No. 107972-49-6): A Comprehensive Overview
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide, with the chemical formula C7H10N3O2HBr, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 107972-49-6, has garnered attention due to its versatile applications in drug development and molecular research. The structural framework of this molecule, featuring a 4-amino-1H-imidazole-2-carboxylate core, makes it a valuable intermediate in the synthesis of various pharmacologically active agents.
The Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide compound is particularly noteworthy for its role in the development of novel therapeutic agents. Its imidazole ring, a heterocyclic structure known for its stability and biological relevance, serves as a cornerstone in the design of molecules targeting a wide range of diseases. Recent studies have highlighted its potential in the synthesis of inhibitors for enzymes involved in metabolic disorders and cancer pathways.
In the realm of medicinal chemistry, this compound has been explored for its ability to act as a precursor in the synthesis of more complex molecules. The ethyl ester group attached to the carboxylate moiety provides a handle for further functionalization, enabling chemists to tailor the properties of the final product. This flexibility has made it a favorite among researchers looking to develop new drugs with specific pharmacological profiles.
The hydrobromide salt form of Ethyl 4-amino-1H-imidazole-2-carboxylate enhances its solubility in polar solvents, making it more accessible for various chemical reactions and biological assays. This property is particularly advantageous in pharmaceutical research, where solubility is often a critical factor in drug formulation and delivery.
Recent advancements in computational chemistry have allowed researchers to delve deeper into the interactions between Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide and biological targets. Molecular docking studies have revealed its potential as an inhibitor of certain kinases and proteases, which are key players in cellular signaling pathways. These findings have opened up new avenues for developing targeted therapies against conditions such as inflammation and neurodegeneration.
The synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the imidazole core. Subsequent functionalization steps introduce the amino group at the 4-position and the carboxylate ester at the 2-position. The final step involves salt formation with hydrobromic acid to enhance stability and solubility.
In conclusion, Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide (CAS No. 107972-49-6) stands out as a crucial intermediate in pharmaceutical research. Its unique structural features and versatile reactivity make it indispensable in the development of novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in drug discovery is set to grow even further.
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